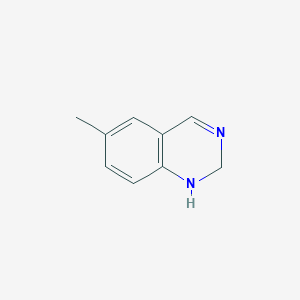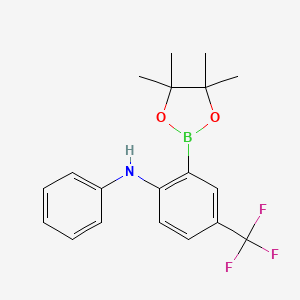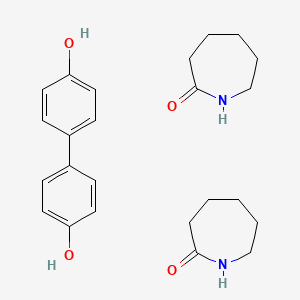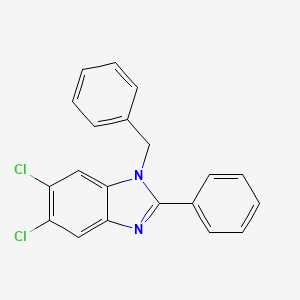![molecular formula C13H19N3O4 B12614347 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline CAS No. 919481-74-6](/img/structure/B12614347.png)
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a chemical compound that features a morpholine ring attached to a propoxy group, which is further connected to a nitroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline typically involves the reaction of 4-nitroaniline with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the chloropropyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-[3-(Morpholin-4-yl)propoxy]-4-phenylenediamine.
Substitution: Depending on the electrophile used, various substituted morpholine derivatives can be formed.
Applications De Recherche Scientifique
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-4-[3-(morpholin-4-yl)propoxy]aniline: This compound has a similar structure but with a fluorine atom instead of a nitro group.
N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: This compound features a quinazoline ring and is used as a kinase inhibitor.
Uniqueness
3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919481-74-6 |
|---|---|
Formule moléculaire |
C13H19N3O4 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
3-(3-morpholin-4-ylpropoxy)-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O4/c14-11-2-3-12(16(17)18)13(10-11)20-7-1-4-15-5-8-19-9-6-15/h2-3,10H,1,4-9,14H2 |
Clé InChI |
IURFJYOZZDLPTA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCOC2=C(C=CC(=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)

![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate](/img/structure/B12614294.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)


amino}oxidanide](/img/structure/B12614371.png)

